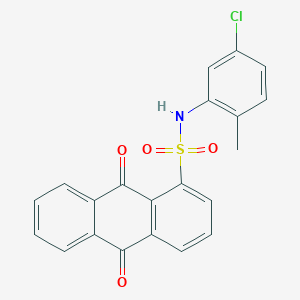
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the family of anthracene sulfonamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not well understood. However, it is believed that N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide may interact with metal ions and other biomolecules in cells, leading to changes in cellular processes and signaling pathways. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence properties and potential as an anti-cancer agent, N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based biosensors for the detection of metal ions in biological samples. Another potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and its potential applications in scientific research.
合成法
The synthesis method of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. The overall yield of the synthesis is approximately 50%.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its use as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit high selectivity and sensitivity towards certain metal ions, including zinc, copper, and iron. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples.
特性
分子式 |
C21H14ClNO4S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-9-10-13(22)11-17(12)23-28(26,27)18-8-4-7-16-19(18)21(25)15-6-3-2-5-14(15)20(16)24/h2-11,23H,1H3 |
InChIキー |
HDBYUUGEVDWEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)